2-(2,5-dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Description
This compound features a pyrazolo[1,5-a]pyridine core linked to a 2,5-dioxopyrrolidinyl group via an acetamide bridge. The pyrazolo[1,5-a]pyridine moiety is a bicyclic aromatic system with a fused pyrazole and pyridine ring, while the 2,5-dioxopyrrolidinyl group introduces a polar, electron-deficient lactam structure. Its synthesis likely involves palladium-catalyzed cross-coupling or nucleophilic substitution, analogous to methods described for related pyrazolo[1,5-a]pyrimidine acetamides .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-12(9-17-13(20)4-5-14(17)21)15-7-10-8-16-18-6-2-1-3-11(10)18/h1-3,6,8H,4-5,7,9H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEVMHJLUUGSKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC2=C3C=CC=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide typically involves the condensation reactions of aminopyrazoles with various reagents. Common synthetic routes include:
Condensation with 1,2-allenic compounds: This method involves the reaction of aminopyrazoles with 1,2-allenic compounds under controlled conditions to form the desired product.
Reactions with enaminonitriles and enaminones: These reactions are carried out under specific conditions to yield high-purity products.
Reactions with 1,3-diketones, unsaturated nitriles, or unsaturated ketones: These methods have been developed to efficiently produce the compound with high yields.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Various nucleophiles, such as amines and thiols, can be used in substitution reactions.
Major Products
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines, closely related to our compound of interest, exhibit significant antimicrobial properties. For instance, pyrazolo[1,5-a]pyrimidines have demonstrated efficacy against various bacterial strains and fungi, suggesting that similar compounds may possess comparable activity. The structure-activity relationship (SAR) studies indicate that modifications in the pyrazolo ring can enhance antimicrobial potency .
Antitubercular Activity
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives are potent inhibitors of Mycobacterium tuberculosis ATP synthase, a critical target for tuberculosis treatment. The design and synthesis of such compounds have shown promising results in inhibiting mycobacterial growth, which could be extrapolated to the compound if it shares similar structural features .
Monoclonal Antibody Production
The compound has been investigated for its role in enhancing monoclonal antibody production. A related derivative was found to suppress cell growth while increasing glucose uptake and ATP levels during the production process. This suggests that compounds with similar structural motifs could be utilized to optimize bioprocesses in biotechnology and pharmaceuticals .
Enzyme Inhibition
Research into the biochemical pathways affected by pyrazolo derivatives indicates their potential as enzyme inhibitors. Specifically, studies have highlighted their ability to inhibit key enzymes involved in microbial metabolism and pathogenicity. This opens avenues for developing new therapeutic agents targeting specific enzymatic functions in pathogens .
Immunomodulatory Effects
Certain pyrazolo derivatives have been noted for their immunomodulatory activities, which can be crucial in developing treatments for autoimmune diseases or enhancing vaccine efficacy. The ability of these compounds to modulate immune responses presents a significant area for further exploration with the compound of interest .
Structure-Activity Relationship Studies
The effectiveness of the compound can be further understood through SAR studies that evaluate how variations in its structure affect biological activity. Such insights are vital for optimizing its pharmacological profile and enhancing its therapeutic potential against various diseases.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its therapeutic effects. For example, it acts as an inhibitor of carboxylesterase and translocator protein, which are involved in various biological processes .
Comparison with Similar Compounds
Key Structural and Functional Differences
Analysis of Structural Features
Core Heterocycle: The pyrazolo[1,5-a]pyridine core in the target compound has a single nitrogen in the pyridine ring, whereas pyrazolo[1,5-a]pyrimidine (in F-DPA/DPA-714) contains two nitrogens. Pyrazole-quinazoline hybrids (e.g., ) prioritize hydrogen-bonding interactions via their quinazoline moiety, unlike the lactam-based polarity in the target compound .
Substituent Effects :
- The 2,5-dioxopyrrolidinyl group enhances solubility compared to the lipophilic 4-fluorophenyl (F-DPA) or 4-(2-fluoroethoxy)phenyl (DPA-714) groups. However, this may limit blood-brain barrier penetration, reducing suitability for CNS targets .
- Fluorine substituents in F-DPA and DPA-714 enable ¹⁸F radiolabeling for PET imaging, a feature absent in the target compound due to its lactam substituent .
Pharmacological Implications :
- F-DPA and DPA-714 are well-characterized TSPO ligands used in neuroimaging. The target compound’s structural divergence suggests a different target profile, possibly optimized for solubility or metabolic stability.
- Antimicrobial pyrazole derivatives () rely on hydrazone-linked aldehydes for activity, whereas the target compound’s acetamide linker may prioritize protease resistance .
Biological Activity
Chemical Identity and Properties
- Common Name : 2-(2,5-dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
- CAS Number : 1396878-53-7
- Molecular Formula : C14H14N4O3
- Molecular Weight : 286.29 g/mol
This compound belongs to a class of hybrid molecules that integrate various pharmacophores, potentially enhancing their biological activity across multiple targets.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant effects of compounds related to this compound. Notably:
- Broad-Spectrum Activity : Compounds derived from the pyrrolidine scaffold have shown significant efficacy in various seizure models. For instance, a related compound demonstrated effective protection in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) model with ED50 values of 23.7 mg/kg and 59.4 mg/kg respectively .
- Mechanism of Action : The anticonvulsant activity is believed to be mediated through the inhibition of sodium/calcium currents and antagonism of TRPV1 receptors, which are crucial in pain and seizure pathways .
Analgesic Effects
In addition to anticonvulsant properties, these compounds have exhibited notable antinociceptive effects:
- Pain Models : Efficacy was observed in formalin-induced pain models, indicating potential for treating neuropathic pain conditions. For example, a related derivative showed significant reduction in pain responses in various models including capsaicin-induced neurogenic pain .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of these compounds is promising:
- ADME-Tox Properties : Preliminary studies indicate favorable absorption, distribution, metabolism, excretion, and toxicity profiles. This suggests that they may be suitable candidates for further development in clinical settings targeting epilepsy and neuropathic pain .
Study on Hybrid Anticonvulsants
A focused study on hybrid compounds derived from the pyrrolidine scaffold reported:
| Compound | ED50 (MES) | ED50 (6 Hz) | ED50 (PTZ) | Pain Model Efficacy |
|---|---|---|---|---|
| Compound 22 | 23.7 mg/kg | 22.4 mg/kg | 59.4 mg/kg | Significant reduction in formalin-induced tonic pain |
| Compound 33 | 79.5 mg/kg | 22.4 mg/kg | 123.2 mg/kg | Effective against oxaliplatin-induced neuropathic pain |
These findings underscore the potential of these compounds as multitargeted therapeutic agents for neurological disorders .
Synthesis and Development
The synthesis of these compounds typically involves multi-step organic reactions that integrate known antiepileptic drug fragments with novel scaffolds to enhance activity and reduce side effects. The development process is guided by structure-activity relationship studies that optimize both efficacy and safety profiles .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(2,5-dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrazolo[1,5-a]pyridine intermediates (e.g., 3-aminomethylpyrazolo[1,5-a]pyridine) are often prepared using cyclization reactions with hydrazine derivatives, followed by amidation with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid. Key steps include:
- Cyclization : Use of hydrazonoyl chlorides with cyanoacetamides under acidic conditions (e.g., acetic acid) to form the pyrazole core .
- Amidation : Coupling via carbodiimide reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .
- Characterization : NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>95%), and mass spectrometry for molecular weight validation .
Q. How should researchers handle hygroscopic intermediates during synthesis?
- Methodological Answer : Intermediates like 2-(2,5-dioxopyrrolidin-1-yl)acetic acid are moisture-sensitive. Recommendations:
- Store under inert gas (N₂/Ar) in sealed containers with desiccants.
- Conduct reactions in anhydrous solvents (e.g., DMF, THF) using Schlenk-line techniques.
- Monitor reaction progress via TLC or in-situ IR to minimize exposure .
Advanced Research Questions
Q. What computational methods can optimize reaction conditions for higher yields in coupling steps?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) and molecular dynamics simulations can predict optimal reaction pathways. For example:
- Transition State Analysis : Identify energy barriers for amidation steps using B3LYP/6-31G(d) basis sets.
- Solvent Effects : COSMO-RS models to screen solvent polarity impacts on reaction kinetics .
- Case Study : ICReDD’s workflow integrates computational screening (e.g., reaction path search algorithms) with experimental validation, reducing optimization time by 40% .
Q. How do structural modifications to the pyrazolo[1,5-a]pyridine core influence biological activity?
- Methodological Answer : Systematic SAR studies are critical:
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CN, -CF₃) at the pyridine C-5 position to enhance binding affinity to kinase targets.
- Bioassays : Test inhibitory activity against kinases (e.g., JAK2, EGFR) using fluorescence polarization assays.
- Data Contradictions : reports that methyl groups at C-7 improve solubility but reduce potency, while cyano substitutions at C-3 increase metabolic stability .
Q. What analytical techniques resolve contradictions in reaction byproduct identification?
- Methodological Answer : Use orthogonal techniques:
- LC-MS/MS : Detect low-abundance byproducts (e.g., dimerized intermediates) with high sensitivity.
- X-ray Crystallography : Confirm stereochemistry of unexpected products.
- Case Study : In , competing pathways during hydrazonoyl chloride reactions produced triazinone derivatives (8a-e) alongside pyrimidinones (10a-c), resolved via gradient HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
